molecular formula C12H12N2 B1344180 [4-(Pyridin-4-yl)phenyl]methanamine CAS No. 486437-10-9

[4-(Pyridin-4-yl)phenyl]methanamine

Cat. No.: B1344180
CAS No.: 486437-10-9
M. Wt: 184.24 g/mol
InChI Key: ILJYDQMZEQMUBB-UHFFFAOYSA-N
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Description

[4-(Pyridin-4-yl)phenyl]methanamine is a bifunctional aromatic amine featuring a pyridinyl group at the para position of a benzene ring, with a methanamine (-CH₂NH₂) substituent. Key properties include:

  • Molecular Formula: C₁₂H₁₂N₂
  • Molecular Weight: 184.24 g/mol
  • IUPAC Name: (4-Pyridin-4-ylphenyl)methanamine
  • Synthesis: Typically synthesized via nucleophilic substitution or reductive amination. For example, reports a 59% yield using column chromatography and recrystallization .
  • Structural Features: The pyridine ring contributes electron-withdrawing effects, while the methanamine group enhances solubility and reactivity in cross-coupling reactions .

Properties

IUPAC Name

(4-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYDQMZEQMUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625419
Record name 1-[4-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486437-10-9
Record name 1-[4-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of [4-(Pyridin-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Pyridine Position Isomers

Compound Pyridine Position Key Differences Applications/Notes References
[4-(Pyridin-4-yl)phenyl]methanamine 4-position Reference compound; balanced electronic effects Intermediate in medicinal chemistry
(4-(Pyridin-2-yl)phenyl)methanamine 2-position Pyridine nitrogen closer to benzene ring; altered steric/electronic properties Potential kinase inhibition

Analysis :

  • The 4-pyridinyl isomer (target compound) exhibits symmetrical electronic distribution, while the 2-pyridinyl isomer may enhance metal coordination due to proximity of the nitrogen atom .

Substituent-Modified Analogues

Compound Substituents Molecular Weight (g/mol) Key Properties References
This compound None 184.24 High purity (≥95%); free base form
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride -CF₃, dihydrochloride salt 325.15 Enhanced lipophilicity; improved solubility as salt
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 2-Fluorophenoxy group 218.23 Increased metabolic stability; halogenated bioisostere

Analysis :

  • The trifluoromethyl derivative () shows higher molecular weight and lipophilicity, making it suitable for CNS-targeting drugs .
  • Fluorine substitution () improves resistance to oxidative metabolism, a common strategy in drug design .

Heterocycle-Integrated Analogues

Compound Additional Heterocycle Molecular Weight (g/mol) Applications References
This compound None 184.24 Versatile building block
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride 1,2,4-Oxadiazole 288.74 Potential kinase inhibitor; improved rigidity
(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine Oxazolo-pyridine 251.28 Fluorescence probes; AIE applications

Analysis :

  • Oxadiazole integration () introduces planar rigidity, beneficial for binding to enzymatic pockets .
  • Oxazolo-pyridine derivatives () exhibit aggregation-induced emission (AIE), useful in optoelectronic materials .

Pharmacologically Active Analogues

Compound Pharmacological Target Key Findings References
This compound N/A Intermediate in antiplasmodial hit optimization
OXA-06 hydrochloride ROCK inhibitor ATP-competitive; anti-fibrotic activity
2-[4-(Phenylmethoxy)phenyl]-4-oxazolemethanamine Unspecified Safety data available; limited bioactivity

Analysis :

  • While the target compound is primarily a synthetic intermediate (), analogues like OXA-06 () show targeted kinase inhibition, highlighting structural adaptability for drug discovery .

Biological Activity

[4-(Pyridin-4-yl)phenyl]methanamine, also known by its CAS number 486437-10-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and potential applications in drug development.

This compound is characterized by a pyridine ring attached to a phenyl group through a methanamine linkage. This structural configuration allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The compound exhibits its biological effects primarily through:

1. Enzyme Interaction:
It acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), facilitating targeted protein degradation. This mechanism involves the formation of ternary complexes that promote the ubiquitination and subsequent degradation of specific proteins within cells.

2. Modulation of Signaling Pathways:
The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. It has been shown to affect the stability and degradation of target proteins, thereby altering cellular responses.

3. Binding Affinity:
At the molecular level, this compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of use and the specific molecular targets involved.

Antiproliferative Effects

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The presence of functional groups such as hydroxyl (-OH) enhances this activity by lowering IC50 values in assays against HeLa and MDA-MB-231 cell lines .

Antimicrobial Activity

Studies indicate that compounds with similar structures show selective activity against pathogens like Chlamydia. The incorporation of specific substituents in the structure can enhance antimicrobial properties, suggesting that this compound may also possess potential as an antimicrobial agent .

Case Studies

Research Applications

The compound serves as a building block for synthesizing more complex organic molecules and is being investigated for its pharmaceutical applications:

Application Description
Drug DiscoveryInvestigated as a scaffold for designing biologically active molecules
Biological ProbesUsed in developing fluorescent probes for diagnostic tools
Anticancer TherapeuticsExplored for antiproliferative properties against cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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